molecular formula C30H56O12 B14774337 ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate

((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate

Cat. No.: B14774337
M. Wt: 608.8 g/mol
InChI Key: SZYSLWCAWVWFLT-KJMSOAQQSA-N
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Description

The compound ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate is a complex organic molecule It is characterized by its multiple hydroxyl groups and a stearate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of a sugar derivative with stearic acid. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted reactions. The protected sugar is then reacted with stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. After the reaction is complete, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and protection-deprotection reactions.

    Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.

    Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its ability to interact with biological membranes. The stearate moiety allows it to integrate into lipid bilayers, while the hydroxyl groups can form hydrogen bonds with membrane proteins and other biomolecules. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Glyceryl monostearate
  • Sucrose stearate
  • Sorbitan monostearate

Uniqueness

Compared to similar compounds, ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate has a unique structure with multiple hydroxyl groups and a complex sugar backbone. This gives it distinct properties, such as higher solubility in water and the ability to form more hydrogen bonds, making it more versatile in various applications.

Properties

Molecular Formula

C30H56O12

Molecular Weight

608.8 g/mol

IUPAC Name

[(2S)-3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate

InChI

InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21?,22?,24?,25?,26?,27?,28?,29?,30-/m0/s1

InChI Key

SZYSLWCAWVWFLT-KJMSOAQQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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